2-Bromopropan-1-amine hydrobromide

Description

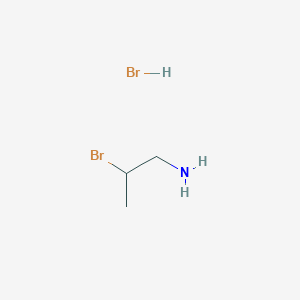

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromopropan-1-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8BrN.BrH/c1-3(4)2-5;/h3H,2,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELBUBTYJUVMSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Bromopropan 1 Amine Hydrobromide

Direct Halogenation Strategies for Amine Precursors

Direct halogenation of amine precursors, such as propanolamines, presents a straightforward approach to introduce a bromine atom into the molecule. However, controlling the position and stereochemistry of the halogenation is a critical challenge.

Regioselective Bromination Approaches

Regioselective bromination is crucial to ensure the bromine atom is introduced at the desired C2 position of the propan-1-amine skeleton. The presence of both hydroxyl and amino groups in precursor molecules like 2-aminopropan-1-ol or 1-aminopropan-2-ol (B43004) influences the reactivity and selectivity of the bromination reaction.

One common strategy involves the conversion of a hydroxyl group into a better leaving group, followed by nucleophilic substitution with a bromide ion. For instance, treatment of 1-aminopropan-2-ol with hydrobromic acid can lead to the formation of 2-bromopropan-1-amine (B13566599) hydrobromide. This reaction proceeds via protonation of the hydroxyl group, which then departs as a water molecule, allowing for the nucleophilic attack of the bromide ion. The selectivity for the C2 position is favored due to the electronic effects of the adjacent amino group.

Various brominating agents and conditions have been explored to enhance regioselectivity. The use of reagents like N-bromosuccinimide (NBS) in the presence of a catalyst can offer milder reaction conditions and improved selectivity. mdpi.comresearchgate.net For instance, the reaction of arylamines with 1-butyl-3-methylimidazolium tribromide under solvent-free conditions has been shown to produce monobrominated products with excellent yields and selectivity. researchgate.net While not directly applied to propanolamines, these methods highlight the potential for developing highly regioselective bromination protocols.

Table 1: Comparison of Brominating Agents for Regioselective Bromination

| Brominating Agent | Typical Substrate | Conditions | Selectivity | Reference |

| Hydrobromic Acid (HBr) | Alcohols | Heating | Variable, depends on substrate | youtube.comorgsyn.org |

| N-Bromosuccinimide (NBS) | Aromatic Amines, Alkenes | Various, often with catalyst | High | mdpi.com |

| Tetrabutylammonium tribromide (TBATB) | Pyrrolo[1,2-a]quinoxalines | Mild | High | nih.gov |

| 1-Butyl-3-methylimidazolium tribromide | Arylamines | Solvent-free | High | researchgate.net |

Stereochemical Control and Diastereoselectivity in Halogenation Reactions

When the amine precursor is chiral, controlling the stereochemistry during halogenation is paramount to obtain a specific enantiomer or diastereomer of 2-bromopropan-1-amine hydrobromide. The mechanism of the halogenation reaction dictates the stereochemical outcome.

For instance, an SN2-type reaction, where a halide ion displaces a leaving group, typically proceeds with an inversion of configuration at the stereocenter. nih.gov This approach is widely used for the late-stage installation of halogens with stereocontrol. nih.gov The stereoselective synthesis of halogenated natural products often relies on such stereospecific reactions. nih.gov

In the context of propanolamine (B44665) precursors, the relative stereochemistry of the amino and hydroxyl groups can direct the approach of the brominating agent, leading to diastereoselectivity. For example, the internal hydroboration of certain piperidine (B6355638) boranes, activated by agents like triflic acid, shows good stereocontrol. nih.gov While not a direct halogenation, this highlights how existing stereocenters can influence the stereochemical outcome of subsequent functionalization. The stereochemistry of halogen addition to alkenes is also a well-studied area that provides insights into controlling stereochemistry. youtube.com

Amination Routes from Brominated Propane (B168953) Derivatives

An alternative synthetic strategy involves the introduction of the amine group onto a pre-functionalized brominated propane derivative. This approach often utilizes nucleophilic substitution or reductive amination.

Nucleophilic Substitution of Bromine with Amine Equivalents

This method typically starts with a dibrominated propane, such as 1,2-dibromopropane (B165211). chemicalbook.comwikipedia.org The reaction with an amine equivalent, most commonly ammonia (B1221849), proceeds via nucleophilic substitution, where the amine attacks one of the carbon atoms bearing a bromine atom, displacing the bromide ion. chemguide.co.uklibretexts.orgyoutube.comyoutube.com

A significant challenge in this approach is controlling the selectivity of the amination. Since the initial product, a primary amine, is also a nucleophile, it can react further with the starting material or other intermediates to form secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.orgyoutube.com To favor the formation of the primary amine, a large excess of ammonia is often used. chemguide.co.uk

The reaction of 1,2-dibromopropane with ammonia can theoretically yield both 1-amino-2-bromopropane and 2-amino-1-bromopropane. The regioselectivity is influenced by steric and electronic factors. The primary carbon is generally more susceptible to nucleophilic attack by ammonia, which would favor the formation of 1-amino-2-bromopropane.

Table 2: Starting Materials for Nucleophilic Substitution Amination

| Starting Material | Amine Source | Key Challenge | Reference |

| 1,2-Dibromopropane | Ammonia | Polysubstitution, Regioselectivity | chemguide.co.uklibretexts.orgstackexchange.com |

| 1-Bromo-2-propanol | Ammonia | Side reactions, Leaving group activation | |

| 2-Bromopropionyl halide | Ammonia | Reactivity control |

Reductive Amination Strategies

Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the context of synthesizing 2-bromopropan-1-amine, this strategy would typically involve the reductive amination of a bromo-substituted ketone or aldehyde.

A plausible route would start with a bromoketone, such as bromoacetone. The ketone first reacts with ammonia to form an intermediate imine, which is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing the imine in the presence of the carbonyl group. masterorganicchemistry.com

The development of catalytic systems, such as those based on iridium, has enabled direct asymmetric reductive amination (DARA) of aliphatic ketones, offering a pathway to chiral amines with high enantioselectivity. nih.gov This approach could be adapted for the synthesis of enantiomerically enriched 2-bromopropan-1-amine.

Chiral Synthesis and Enantioselective Preparation of this compound

The synthesis of specific enantiomers of this compound is of significant interest, particularly for applications in pharmaceuticals and as chiral building blocks. Chiral synthesis can be achieved either by starting with a chiral precursor or by employing an asymmetric catalyst.

One established method for the asymmetric synthesis of amines is the use of a chiral auxiliary, such as Ellman's tert-butanesulfinamide (tBS). nih.gov This involves the condensation of the tBS with a ketone or aldehyde to form a chiral sulfinylimine. Diastereoselective functionalization of this imine, followed by removal of the sulfinyl group, yields the chiral amine. nih.gov This methodology has been successfully applied to the synthesis of highly branched bis-α-chiral secondary amines and could be adapted for the preparation of enantiopure 2-bromopropan-1-amine. nih.gov

Asymmetric catalytic methods, like the direct asymmetric reductive amination mentioned earlier, also provide a direct route to chiral amines. nih.gov The choice of a chiral ligand for the metal catalyst is crucial for achieving high enantioselectivity.

Furthermore, enzymatic reactions are gaining prominence in chiral synthesis due to their high selectivity. While specific examples for 2-bromopropan-1-amine may not be widely reported, the use of enzymes like imine reductases for the synthesis of chiral amines is a rapidly developing field.

Asymmetric Catalysis in Amination Reactions

The introduction of a chiral center during the amination step is a sophisticated approach to directly synthesize enantiomerically enriched 2-bromopropan-1-amine. Asymmetric catalysis in haloamination reactions represents a frontier in organic synthesis, offering a direct pathway to vicinal haloamines, which are versatile intermediates. mdpi.com Research in this area has led to the development of catalytic systems that can achieve high yields and excellent enantioselectivity.

For instance, one notable method involves the enantioselective bromoamination of allyl anilines using N-bromosuccinimide (NBS) as the bromine source and a chiral catalyst, (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP(S)). mdpi.com This reaction, conducted in a mixed solvent system at low temperatures, can produce chiral 2-bromomethyl indolines with high enantioselectivity. mdpi.com While not a direct synthesis of 2-bromopropan-1-amine, the principles are applicable to the asymmetric functionalization of a propenyl precursor. Another advanced strategy is the palladium-catalyzed enantioselective chloroamination of alkenes, which utilizes a bulky chiral pyridine-oxazoline (Pyox) ligand to achieve high yields and enantioselectivity for 3-chloropiperidines. mdpi.com These examples underscore the potential of transition-metal catalysis with chiral ligands to control stereochemistry in amination reactions.

The dehydroamination process, involving sequential dehydrogenation, condensation, and hydrogenation, is another relevant pathway. escholarship.org Studies on propanol (B110389) amination over supported nickel catalysts, such as Ni on hydroxyapatite (B223615) (Ni/HAP), show that the support material plays a crucial role in catalyst activity and selectivity towards the primary amine. escholarship.org Adapting such systems with chiral modifiers could pave the way for an asymmetric synthesis of the target amine from a propanol precursor.

Table 1: Examples of Asymmetric Catalysis in Related Amination Reactions

| Reaction Type | Catalyst / Ligand | Reactants | Product Type | Key Findings | Reference |

| Enantioselective Bromoamination | BINAP(S) | Allyl anilines, NBS | Chiral 2-bromomethyl indolines | High yields and excellent enantioselectivity. | mdpi.com |

| Enantioselective Chloroamination | Palladium / Chiral Pyox Ligand | Alkenes, NCS | 3-Chloropiperidines | High yields (up to 96%) and enantioselectivity (up to 95%). | mdpi.com |

| Intramolecular Haloamination | (S,S)-Cat | Olefins, Bu4NBr | Enantioselective N-heterocycles | Efficient synthesis under basic conditions (pH 11-11.5). | mdpi.com |

| Propanol Amination | Ni/HAP | Propanol, Ammonia | Propylamine | High density of basic sites on HAP support enhances selectivity for primary amine. | escholarship.org |

Diastereomeric Salt Formation for Chiral Resolution

When a racemic mixture of 2-bromopropan-1-amine is synthesized, chiral resolution is required to separate the individual enantiomers. A robust and widely used industrial method for this is the formation of diastereomeric salts. solidstatepharma.comlibretexts.org This technique relies on the reaction of the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomers.

Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, such as solubility and melting points. libretexts.orglibretexts.org This difference allows for their separation by conventional methods, most commonly fractional crystallization. google.com One diastereomeric salt will preferentially crystallize from a suitable solvent, leaving the other dissolved in the mother liquor. solidstatepharma.comlibretexts.org After separation, the pure enantiomer of the amine is recovered by treating the diastereomeric salt with a base to neutralize the resolving agent. libretexts.org

The choice of resolving agent and solvent system is critical for successful resolution. researchgate.net Common resolving agents for amines include naturally occurring chiral acids like (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.orgrsc.org The efficiency of the resolution can be optimized by carefully selecting the solvent, as this affects the solubility of the diastereomeric salts. researchgate.net In some cases, the less soluble salt of one enantiomer can be crystallized from one solvent, and the other diastereomer can be crystallized from the mother liquor using a different solvent system. researchgate.net

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Typical Application | Reference |

| Tartaric Acid | Chiral Dicarboxylic Acid | Widely used for resolving racemic bases and amino acids. | libretexts.orgrsc.org |

| Mandelic Acid | Chiral α-Hydroxy Acid | Effective for a range of amines. | rsc.org |

| Camphor-10-sulfonic Acid | Chiral Sulfonic Acid | Strong acid, useful for forming crystalline salts. | libretexts.org |

| (-)-Quinine | Chiral Base (Alkaloid) | Used to resolve racemic acids; can also be used in more complex salt formations. | libretexts.orgnih.gov |

| Di-p-toluoyl-L-tartaric acid | Modified Tartaric Acid | Used for resolving amines where standard tartaric acid is less effective. | chemrxiv.org |

| (1R,2S)-cis-1-aminoindan-2-ol | Chiral Amino Alcohol | Used as a resolving agent for chiral carboxylic acids. | google.com |

Green Chemistry Principles and Sustainable Synthetic Approaches

The synthesis of this compound can be evaluated and improved through the lens of green chemistry. This framework encourages the design of chemical processes that minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Catalyst-Free Methodologies

A key objective of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to pollution and pose safety risks. Research into solvent-free reaction conditions is an active area. rsc.org Techniques such as mechanochemistry (grinding reactants together) researchgate.net and sonochemistry (using ultrasound irradiation) nih.gov can promote reactions in the solid state, often with increased reaction rates and high yields. For instance, 1-hexanesulphonic acid sodium salt has been shown to catalyze the synthesis of α-aminophosphonates under solvent-free ultrasound conditions, a clean and efficient protocol. nih.gov

Furthermore, developing catalyst-free methodologies is highly desirable to avoid the use of potentially toxic or expensive heavy metals. Visible-light-mediated reactions represent a promising avenue. Engl et al. developed a metal-free, visible-light-driven iodoamination of olefins using readily available reagents, highlighting a green route to nitrogen-containing heterocycles. mdpi.com Such photocatalytic methods, which use light as a clean energy source, could be adapted for the bromoamination of an appropriate alkene precursor to form the backbone of 2-bromopropan-1-amine, potentially eliminating the need for a catalyst altogether. mdpi.com

Atom Economy and Process Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chegg.com A reaction with high atom economy maximizes the incorporation of reactant atoms into the final product, minimizing the generation of waste byproducts.

The atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

C₃H₉NO (1-aminopropan-2-ol) + 2 HBr (Hydrobromic acid) → C₃H₉Br₂N (this compound) + H₂O (Water)

Molecular Weights:

1-aminopropan-2-ol (C₃H₉NO): 75.11 g/mol

Hydrobromic acid (HBr): 80.91 g/mol (x2 = 161.82 g/mol )

Desired Product: this compound (C₃H₉Br₂N): 218.92 g/mol . nih.gov

Byproduct: Water (H₂O): 18.02 g/mol

Calculation:

Sum of Reactant MWs = 75.11 + 161.82 = 236.93 g/mol

% Atom Economy = (218.92 / 236.93) x 100 ≈ 92.4%

Mechanistic Investigations of Reactivity Involving 2 Bromopropan 1 Amine Hydrobromide

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group in 2-Bromopropan-1-amine (B13566599) hydrobromide is a potent nucleophile, readily participating in reactions with various electrophiles. The hydrobromide salt form implies that the amine is protonated, and deprotonation is typically required to unmask its nucleophilicity.

Alkylation and Acylation Reaction Mechanisms

Alkylation: The nitrogen atom of the primary amine possesses a lone pair of electrons, making it nucleophilic and capable of attacking electrophilic carbon centers. Alkylation of 2-Bromopropan-1-amine with alkyl halides proceeds via a nucleophilic substitution mechanism, likely SN2. However, these reactions are often plagued by low selectivity due to multiple alkylations. mdpi.com The initial alkylation produces a secondary amine, which is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. bldpharm.com

A study investigating the reactivity of primary and secondary amines with 1-bromopropane (B46711) and 2-bromopropane (B125204) found that the product of the initial alkylation is an ion pair of the protonated secondary amine and the bromide ion. mdpi.com This proton can then be transferred to a reactant primary amine, regenerating a nucleophilic secondary amine that can undergo further alkylation. mdpi.com This proton transfer equilibrium contributes to the reduced selectivity and can slow down the kinetics of the first alkylation. mdpi.com

Interactive Data Table: Factors Affecting Amine Alkylation Selectivity

| Factor | Influence on Selectivity | Mechanistic Rationale |

| Amine to Alkyl Halide Ratio | Higher ratio of amine to alkyl halide favors monoalkylation. | Statistically increases the probability of the alkyl halide reacting with the primary amine rather than the more nucleophilic secondary amine product. |

| Steric Hindrance | Increased steric hindrance on the amine or alkyl halide can improve monoalkylation selectivity. | Hinders the approach of the more sterically demanding secondary amine to the electrophilic center. |

| Solvent | The solvent can influence the rates of both the alkylation and proton transfer steps. | Polar aprotic solvents can enhance the nucleophilicity of the amine. |

| Leaving Group | A better leaving group on the alkyl halide will increase the reaction rate. | Facilitates the SN2 displacement. |

Acylation: The primary amine of 2-Bromopropan-1-amine readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds via a nucleophilic addition-elimination mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) results in the formation of an amide. The rate of this reaction is influenced by the basicity and steric hindrance of the amine.

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of 2-Bromopropan-1-amine hydrobromide makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. These reactions often involve the primary amine acting as an intramolecular nucleophile.

One of the most common intramolecular reactions is the formation of aziridines. In the presence of a base, the primary amine is deprotonated, and the resulting nucleophilic nitrogen can attack the adjacent carbon bearing the bromine atom in an intramolecular SN2 reaction, displacing the bromide and forming a three-membered aziridine (B145994) ring. organic-chemistry.org This type of cyclization is analogous to the base-induced cyclization of halohydrins to epoxides. organic-chemistry.org

Beyond three-membered rings, this compound can be a building block for larger heterocycles such as piperazines and morpholines, although this typically involves reaction with another bifunctional molecule. For instance, dimerization of 2-Bromopropan-1-amine under appropriate conditions could conceptually lead to a disubstituted piperazine. The synthesis of piperazines often involves the reaction of a diamine with a dihalide or the cyclization of amino alcohols. organic-chemistry.org Similarly, morpholine (B109124) synthesis frequently starts from 1,2-amino alcohols. researchgate.netnih.gov While direct synthesis from 2-Bromopropan-1-amine is less common, its derivatives could participate in such cyclizations.

Electrophilic Reactivity and Substitution at the Brominated Carbon Center

The carbon atom bonded to the bromine in this compound is electrophilic and susceptible to nucleophilic attack. The outcome of such reactions is governed by the competition between SN1 and SN2 mechanistic pathways.

SN1 vs. SN2 Mechanistic Pathways in Intermolecular Reactions

The substitution of the bromine atom in 2-Bromopropan-1-amine can proceed through either an SN1 or SN2 mechanism, with the preferred pathway being dependent on several factors, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. nih.govresearchgate.net As a secondary alkyl halide, 2-bromopropane itself is often used as a classic example of a substrate that can undergo both types of reactions. nih.govmdpi.com

The SN2 (Substitution Nucleophilic Bimolecular) pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. researchgate.net This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. ncert.nic.in

The SN1 (Substitution Nucleophilic Unimolecular) pathway is a two-step process. researchgate.net The first and rate-determining step is the departure of the leaving group to form a secondary carbocation intermediate. researchgate.net This intermediate is then rapidly attacked by the nucleophile. researchgate.net The SN1 mechanism is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and substrates that can form relatively stable carbocations. ncert.nic.in

The presence of the primary amino group (or ammonium group in the salt form) can influence the reaction pathway. The electron-withdrawing inductive effect of the protonated amino group would destabilize the adjacent carbocation, thus disfavoring the SN1 pathway. Conversely, if the amine is in its free base form, it could potentially act as an intramolecular nucleophile, complicating simple intermolecular substitution.

Interactive Data Table: Comparison of SN1 and SN2 Reactions for this compound

| Feature | SN1 Pathway | SN2 Pathway |

| Reaction Order | Unimolecular | Bimolecular |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Stereochemistry | Racemization | Inversion of configuration |

| Influence of Amino Group | Destabilization of carbocation by protonated amine | Steric hindrance from the aminomethyl group may slightly retard the reaction |

Intramolecular Cyclization and Ring-Closing Mechanisms

As mentioned previously, the most significant reaction involving substitution at the brominated carbon is intramolecular cyclization. When the amine is deprotonated, it can act as a potent intramolecular nucleophile. The proximity of the amine to the electrophilic carbon center facilitates an intramolecular SN2 reaction, leading to the formation of a 2-methylaziridine (B133172) ring. This is a common and efficient method for the synthesis of aziridines from vicinal haloamines. organic-chemistry.org The reaction proceeds via a backside attack of the nitrogen on the carbon-bromine bond, resulting in inversion of configuration at the carbon center if it is chiral.

Elimination Reactions and Formation of Unsaturated Intermediates

In addition to substitution reactions, this compound can undergo elimination reactions, leading to the formation of an alkene. The mechanism of elimination can be either E1 or E2, often competing with SN1 and SN2 reactions, respectively.

The E2 (Elimination Bimolecular) mechanism is a concerted process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, while simultaneously the double bond is formed and the leaving group departs. mdpi.comnih.gov This pathway is favored by strong, sterically hindered bases and high temperatures. For 2-Bromopropan-1-amine, a strong base would deprotonate the ammonium salt and then could proceed to abstract a proton from either the C1 or C3 position. Abstraction from C1 would lead to 1-aminoprop-1-ene (an enamine), while abstraction from C3 would yield allylamine.

The E1 (Elimination Unimolecular) mechanism proceeds via the formation of a carbocation intermediate, the same intermediate as in the SN1 pathway. In a subsequent step, a weak base removes a proton from an adjacent carbon to form the double bond. This pathway is favored under the same conditions as SN1: polar protic solvents and substrates that form stable carbocations. Given the relative instability of the secondary carbocation adjacent to an electron-withdrawing ammonium group, the E1 pathway is less likely for this compound compared to the E2 pathway.

The competition between substitution and elimination is a key aspect of the reactivity of haloalkanes. nih.gov For secondary halides like 2-bromopropane, the choice of base and reaction conditions is crucial in determining the major product. nih.gov Strong, non-nucleophilic bases favor elimination, while strong, nucleophilic bases can lead to a mixture of substitution and elimination products.

E1 and E2 Pathway Characterization

Elimination reactions of alkyl halides can proceed through two primary mechanistic pathways: the unimolecular elimination (E1) and the bimolecular elimination (E2). youtube.comwikipedia.org The pathway taken by this compound is largely dictated by the reaction conditions, such as the strength of the base, the solvent, and the temperature.

The E2 mechanism is a one-step process where a base abstracts a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, leading to the formation of a double bond. youtube.comdalalinstitute.com This pathway is characterized by a second-order rate law, depending on the concentration of both the substrate and the base. libretexts.org For this compound, the presence of a strong base, such as a hydroxide (B78521) or an alkoxide, would favor the E2 pathway. wikipedia.orgorganic-chemistry.org The structure of 2-bromopropan-1-amine, being a primary amine on a propyl chain with a bromine on the adjacent carbon, is susceptible to E2 elimination.

The E1 mechanism , in contrast, is a two-step process. youtube.com The first step involves the slow, rate-determining departure of the leaving group to form a carbocation intermediate. This is followed by a rapid deprotonation by a weak base to form the alkene. youtube.com E1 reactions typically occur with tertiary or secondary alkyl halides in the presence of a weak base or in a protic solvent. youtube.comdalalinstitute.com Given that this compound is a primary amine, the formation of a primary carbocation is energetically unfavorable, making the E1 pathway less likely under typical conditions. youtube.com However, the possibility of rearrangement to a more stable secondary carbocation could be considered, although this is generally not a major pathway for primary substrates.

A key consideration for this compound is the role of the amino group. In its hydrobromide salt form, the amino group is protonated (-NH3+), which significantly influences its reactivity. This protonated form can undergo a Hofmann elimination-type reaction, which proceeds via an E2 mechanism. wikipedia.org

Interactive Data Table: Comparison of E1 and E2 Pathways for this compound

| Feature | E1 Pathway | E2 Pathway |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Base Requirement | Weak base | Strong base |

| Substrate Preference | Tertiary > Secondary | Primary ≈ Secondary > Tertiary |

| Leaving Group | Good leaving group required | Good leaving group required |

| Likelihood for 2-Bromopropan-1-amine HBr | Low (unstable primary carbocation) | High (favored by strong base and substrate structure) |

Regioselectivity and Stereoselectivity of Elimination Processes

Regioselectivity in elimination reactions refers to the preferential formation of one constitutional isomer over another when multiple alkene products are possible. youtube.com For this compound, elimination can theoretically lead to two products: prop-2-en-1-amine (allylamine) or 1-aminoprop-1-ene.

The outcome is generally predicted by two empirical rules: Zaitsev's rule and Hofmann's rule.

Zaitsev's Rule predicts the formation of the more substituted (and generally more stable) alkene. masterorganicchemistry.com

Hofmann's Rule predicts the formation of the least substituted alkene. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the presence of the bulky, positively charged -NH3+ group as part of the leaving group (in a Hofmann-like elimination) creates significant steric hindrance. wikipedia.orgmasterorganicchemistry.com This steric bulk makes it more difficult for the base to access the internal β-hydrogen (on the CH group). Consequently, the base will preferentially abstract a proton from the less sterically hindered terminal methyl group (CH3). This leads to the formation of the Hofmann product , allylamine, as the major product. libretexts.org

Stereoselectivity refers to the preferential formation of one stereoisomer over another. doubtnut.com In E2 reactions, this is often dictated by the requirement for an anti-periplanar arrangement of the abstracted proton and the leaving group. doubtnut.com For the elimination of this compound to form allylamine, this requirement can be readily met through rotation around the C1-C2 single bond. If the reaction were to form 1-aminoprop-1-ene, both (E) and (Z) isomers could potentially be formed. The trans (E) isomer is generally favored due to lower steric strain. doubtnut.com However, given the strong preference for the Hofmann product, the stereoselectivity of the Zaitsev product is a minor consideration.

Studies on Competing Reaction Pathways and Selectivity Control

The reactivity of this compound is not limited to elimination. Nucleophilic substitution (SN2) can be a competing pathway, especially with nucleophiles that are also weak bases. youtube.com The control of selectivity between elimination and substitution, as well as between different elimination products, is a key aspect of its synthetic utility.

Kinetic vs. Thermodynamic Control

The concepts of kinetic and thermodynamic control are crucial when competing reaction pathways lead to different products. dalalinstitute.comwikipedia.org

Kinetic control favors the product that is formed faster (i.e., has a lower activation energy). wikipedia.orglibretexts.org This is typically achieved at lower temperatures and with shorter reaction times. wikipedia.org

Thermodynamic control favors the most stable product. wikipedia.orglibretexts.org This is achieved under conditions that allow for the reaction to be reversible, such as higher temperatures and longer reaction times, enabling the system to reach equilibrium. wikipedia.org

In the elimination of this compound, the formation of the Hofmann product (allylamine) is generally under kinetic control . The transition state leading to the less substituted alkene is lower in energy due to reduced steric hindrance from the bulky leaving group. masterorganicchemistry.com The Zaitsev product (1-aminoprop-1-ene), being a more substituted alkene, is likely the thermodynamically more stable product. However, the high activation energy required to form it in the presence of the bulky leaving group means that the reaction is effectively irreversible under typical E2 conditions, favoring the kinetic product.

Interactive Data Table: Kinetic vs. Thermodynamic Products in the Elimination of this compound

| Control Type | Favored Product | Rationale | Typical Conditions |

| Kinetic | Allylamine (Hofmann Product) | Lower activation energy due to less steric hindrance. | Low temperature, strong and bulky base. |

| Thermodynamic | 1-Aminoprop-1-ene (Zaitsev Product) | More stable, more substituted alkene. | High temperature, conditions allowing for reversibility (less common for E2). |

Proton Transfer Equilibria in Reaction Systems

Proton transfer is a fundamental process that significantly influences the reactivity of this compound. libretexts.org The compound itself is a salt, formed from the protonation of the amino group by hydrobromic acid. This initial protonation is key to its reactivity in elimination reactions.

The equilibrium between the free amine (2-bromopropan-1-amine) and its protonated form is dependent on the pH of the reaction medium. In the presence of a strong base, the protonated amine can be deprotonated. However, for the Hofmann-type elimination to proceed effectively, the nitrogen atom needs to be part of a good leaving group. This is often achieved through exhaustive methylation to form a quaternary ammonium salt, which then undergoes elimination. libretexts.orglibretexts.org

In the context of the hydrobromide salt, the reaction with a base involves a series of proton transfer equilibria:

The base can react with the protonated amine, shifting the equilibrium towards the free amine.

The base then acts as the eliminating agent, abstracting a β-hydrogen from the carbon skeleton.

The pKa values of the protonated amine, the conjugate acid of the base, and the C-H bonds at the β-positions all play a role in determining the dominant reaction pathway. The acidity of the β-hydrogens is a critical factor; the more acidic the proton, the more readily it will be removed by the base. The electron-withdrawing effect of the bromine atom and the nearby protonated amino group will increase the acidity of the adjacent C-H bonds, facilitating their abstraction in the E2 process.

Strategic Applications of 2 Bromopropan 1 Amine Hydrobromide As a Versatile Chemical Intermediate

Precursor in the Synthesis of Structurally Diverse Organic Molecules

The presence of two distinct reactive sites in 2-Bromopropan-1-amine (B13566599) hydrobromide, the nucleophilic amine and the electrophilic carbon bearing the bromine, allows for its sequential or sometimes simultaneous reaction to build molecular complexity. This dual reactivity is the cornerstone of its utility as a precursor for a wide array of organic compounds.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of biologically active compounds and functional materials. 2-Bromopropan-1-amine hydrobromide is an excellent starting material for the synthesis of various heterocyclic systems, most notably aziridines. The intramolecular cyclization of haloamines is a well-established method for aziridine (B145994) synthesis. organic-chemistry.org In the case of 2-Bromopropan-1-amine, the deprotonated amine can act as an intramolecular nucleophile, displacing the bromide to form a 2-methylaziridine (B133172) ring. wikipedia.org This intramolecular nucleophilic substitution is a powerful tool for creating the strained three-membered ring of aziridine, which can then be used in a variety of ring-opening reactions to introduce further functionality. organic-chemistry.org

The synthesis of aziridines from haloamines is a classic example of intramolecular cyclization and is a key reaction in the production of these important heterocycles. organic-chemistry.org The reaction typically proceeds under basic conditions to deprotonate the amine, which then readily attacks the carbon bearing the halogen. The stereochemistry of the starting haloamine can often be transferred to the resulting aziridine, making this a stereospecific transformation.

Beyond heterocycle synthesis, the primary amine and the bromo-substituted carbon of this compound provide a scaffold for the synthesis of a diverse range of novel amine derivatives. The primary amine can undergo a variety of reactions, including alkylation, acylation, and condensation with carbonyl compounds to form imines, which can be further reduced to secondary amines. ucalgary.catminehan.com

Alkylation of the amine with various electrophiles allows for the introduction of a wide range of substituents, leading to the creation of libraries of functionalized compounds. ucalgary.ca However, the direct alkylation of amines with alkyl halides can sometimes lead to mixtures of mono- and poly-alkylated products due to the increased nucleophilicity of the newly formed secondary amine. wikipedia.orgnih.gov Strategies to control this selectivity, such as using a large excess of the primary amine or employing protecting groups, are often necessary. tminehan.com A study on the alkylation of primary amines with alkyl bromides highlighted the complexity of these reactions and the factors influencing selectivity. nih.gov

The bromine atom, being a good leaving group, can be displaced by a variety of nucleophiles in SN2 reactions. This allows for the introduction of a wide array of functional groups at the 2-position of the propane (B168953) backbone. The combination of reactions at both the amine and the bromo-substituted carbon enables the synthesis of highly functionalized and structurally diverse amine derivatives with potential applications in medicinal chemistry and other fields.

Role in Agrochemical and Advanced Material Science Research

The unique bifunctionality of this compound also lends itself to applications in the development of new agrochemicals and advanced materials. The ability to introduce both amino and bromo functionalities, or derivatives thereof, into larger structures is of significant interest in these fields.

Functional polymers, which contain reactive groups along their backbone or as side chains, are of great interest for a variety of applications, including drug delivery, coatings, and sensors. researchgate.netrsc.org this compound can serve as a precursor for the synthesis of functional monomers. For instance, the amine group can be modified to introduce a polymerizable moiety, such as an acrylate (B77674) or a vinyl group, while the bromine atom can be retained for post-polymerization modification. nih.gov

Alternatively, the bromine can be used to initiate certain types of polymerization, or the entire molecule can be incorporated into a polymer backbone to introduce both amino and bromo functionalities. researchgate.net The presence of amino groups in a polymer can influence its solubility, adhesion, and biocompatibility, while the bromo groups can serve as handles for further functionalization or cross-linking. The synthesis of polymers with amino end groups has been explored through various methods, including the use of protected amino-functional initiators. acs.orgrsc.org

The modification of surfaces to impart specific properties is a crucial aspect of materials science. nih.govresearchgate.netscitechnol.com this compound and similar amino halides can be used to functionalize surfaces. For example, the amine group can react with surface functionalities like carboxylic acids or epoxides, covalently attaching the molecule to the surface. The exposed bromine atom can then be used for further reactions, such as grafting polymers from the surface or attaching other functional molecules. osti.govnih.gov

A study on the surface modification of nylon, a polyamide, demonstrated the use of 2-bromoethylamine (B90993) hydrobromide to introduce amine groups onto the surface. researchgate.net This process involved the N-alkylation of the amide groups in the nylon backbone. The introduced amine groups altered the surface properties and provided sites for further chemical modification. This approach can be extended to other polymers and materials, creating surfaces with tailored properties for applications in areas such as biocompatible implants, sensors, and catalytic supports.

Utilization in Tandem and Multicomponent Reaction Sequences

Tandem and multicomponent reactions are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. nih.govorganic-chemistry.orgrug.nl The bifunctional nature of this compound makes it an ideal candidate for use in such reaction sequences.

For instance, a tandem reaction could involve an initial intermolecular reaction at the amine, followed by an intramolecular cyclization involving the bromine atom. nih.gov This would allow for the one-pot synthesis of complex heterocyclic structures.

Development of High-Throughput Synthetic Methodologies for Compound Libraries

The strategic application of versatile chemical intermediates is paramount in modern drug discovery and materials science. Among these, this compound emerges as a valuable building block, possessing two distinct reactive sites—a primary amine and a secondary alkyl bromide. This bifunctionality allows for the systematic and rapid generation of diverse compound libraries through high-throughput synthesis (HTS). The development of automated and parallel synthesis methodologies enables the exploration of vast chemical space, accelerating the identification of novel bioactive molecules and materials with desired properties.

High-throughput synthesis strategies involving amines and alkyl halides are well-established, and these can be effectively adapted for this compound. nih.gov Methodologies such as parallel solution-phase synthesis and automated liquid handling systems can be employed to react the amine or bromide functionality with a diverse set of reactants. nih.gov For instance, the primary amine can undergo a variety of reactions including acylation, reductive amination, and sulfonylation, while the alkyl bromide can participate in nucleophilic substitution reactions.

A key advantage of using a bifunctional building block like this compound is the ability to generate complex molecules in a modular and systematic fashion. nih.gov By reacting one functional group and then the other with different sets of building blocks, a large and diverse library of compounds can be rapidly assembled from a single starting material. This approach is highly amenable to automation, where robotic systems can perform repetitive liquid handling, reaction, and purification steps, significantly increasing the efficiency and throughput of library synthesis. uniroma1.it

For example, a hypothetical high-throughput synthesis campaign could be designed where this compound is first reacted with a library of carboxylic acids to form a diverse set of amides. The resulting bromo-amides can then be subjected to a second diversification step by reacting the bromide with a library of nucleophiles, such as phenols, thiols, or secondary amines. This two-dimensional diversification strategy allows for the exponential expansion of the compound library.

The table below illustrates a potential high-throughput synthesis scheme utilizing this compound. This example showcases the parallel synthesis of a hypothetical library of N-acylated and N-alkylated derivatives.

Table 1: Hypothetical High-Throughput Synthesis Scheme for a Compound Library Derived from this compound

| Step | Reaction Type | Reactant Library (Examples) | General Reaction Conditions | Resulting Intermediate/Product | Potential Library Size |

| 1 | Amide Coupling | Library A: Carboxylic Acids - Acetic acid - Benzoic acid - 4-Chlorobenzoic acid - Cyclohexanecarboxylic acid | Amide coupling reagents (e.g., HATU, HOBt), DIPEA, DMF, Room Temperature | N-(2-bromopropyl)amide derivatives | Based on the size of Library A |

| 2 | Nucleophilic Substitution | Library B: Nucleophiles - Phenol - 4-Methoxyphenol - Thiophenol - Pyrrolidine | Base (e.g., K2CO3), Acetonitrile, 60 °C | N-(2-substituted-propyl)amide derivatives | (Size of Library A) x (Size of Library B) |

Detailed research findings on the parallel synthesis of related structures, such as 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, demonstrate the feasibility of such approaches. nih.gov In these studies, a key carboxylic acid intermediate was amidated in parallel with a library of 12 different aliphatic amines, showcasing the robustness of parallel amidation protocols for generating compound libraries. nih.gov While this specific study does not use this compound, the methodology is directly transferable.

The development of high-throughput methodologies for building blocks like this compound is crucial for populating screening libraries with novel and diverse chemical entities. The ability to rapidly synthesize and test large numbers of related compounds significantly enhances the probability of discovering new leads for drug development and other applications.

Computational and Theoretical Chemistry Studies of 2 Bromopropan 1 Amine Hydrobromide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a fundamental understanding of the electron distribution and orbital interactions within a molecule, which are key determinants of its reactivity.

Molecular Orbital Analysis and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com For 2-Bromopropan-1-amine (B13566599), a qualitative analysis predicts the key orbitals that dictate its reactive nature.

Highest Occupied Molecular Orbital (HOMO): The HOMO is expected to be primarily localized on the atoms with the highest energy electrons, which are the lone pairs. Therefore, the HOMO of 2-Bromopropan-1-amine will have significant contributions from the nitrogen atom of the amine group and, to a lesser extent, the lone pairs of the bromine atom. This distribution makes the nitrogen atom the primary site for nucleophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy orbital available to accept electrons. In this molecule, the most significant antibonding orbital at the frontier is the σ* orbital associated with the Carbon-Bromine (C-Br) bond. The low energy of this C-Br σ* orbital makes the carbon atom attached to the bromine an electrophilic center, susceptible to attack by nucleophiles, and facilitates the cleavage of the C-Br bond.

Table 1: Predicted Frontier Molecular Orbital Characteristics of 2-Bromopropan-1-amine

| Molecular Orbital | Primary Atomic Contribution | Chemical Character |

|---|---|---|

| HOMO | Nitrogen (n), Bromine (n) | Nucleophilic |

Charge Distribution and Electrophilicity/Nucleophilicity Predictions

The distribution of electron density within a molecule, calculated as partial atomic charges, is essential for predicting its reactive sites. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign these charges.

For 2-Bromopropan-1-amine (the free base), the following charge distribution is anticipated:

The Nitrogen atom, being more electronegative than carbon and hydrogen, will bear a partial negative charge, reinforcing its role as a nucleophilic center.

The Bromine atom, due to its high electronegativity, will also have a partial negative charge.

The Carbon atom bonded to bromine (C2) will be electron-deficient and carry a partial positive charge, making it the primary electrophilic site. This is a result of the strong electron-withdrawing inductive effect of the bromine atom.

The Carbon atom bonded to nitrogen (C1) will also have a slight partial positive charge due to the electronegativity of the attached nitrogen.

Conformational Analysis and Potential Energy Landscapes

The three-dimensional structure and flexibility of 2-Bromopropan-1-amine are determined by rotations around its single bonds. Conformational analysis helps identify the most stable arrangements (conformers) and the energy barriers between them.

Torsional Potential Energy Surface Mapping

The potential energy surface (PES) with respect to the rotation around the central C1-C2 bond is of particular interest. This rotation defines the relative positions of the amino group and the bromine atom, which is crucial for reactivity. The key dihedral angle is N-C1-C2-Br.

Computational studies on analogous molecules, such as 1-bromo-2-propanol, have shown a strong preference for gauche conformations over anti conformations. nih.gov This preference, known as the gauche effect, is often attributed to stabilizing hyperconjugative interactions. For 2-Bromopropan-1-amine, three staggered conformers are expected: two gauche conformers and one anti conformer.

Anti Conformer: The N-C1-C2-Br dihedral angle is approximately 180°.

Gauche Conformers: The N-C1-C2-Br dihedral angle is approximately ±60°.

It is predicted that the gauche conformers are lower in energy than the anti conformer. This is because the gauche arrangement is a prerequisite for the intramolecular S_N_2 reaction that leads to cyclization. Mapping the PES involves calculating the molecule's energy at various fixed dihedral angles, revealing the energy minima (stable conformers) and maxima (rotational barriers). proquest.comcolostate.edu

Table 2: Predicted Relative Stabilities of 2-Bromopropan-1-amine Conformers

| Conformer | N-C1-C2-Br Dihedral Angle (approx.) | Predicted Relative Energy |

|---|---|---|

| gauche | ±60° | Most Stable (0 kcal/mol) |

Solvent Effects on Conformational Preferences

The surrounding solvent can significantly influence the conformational equilibrium of a molecule. nih.gov This is particularly true for molecules like 2-Bromopropan-1-amine, which can engage in hydrogen bonding.

In Aprotic, Nonpolar Solvents (e.g., chloroform): Intramolecular interactions are expected to dominate. A weak intramolecular hydrogen bond may form between the amine group (donor) and the bromine atom (acceptor) in the gauche conformation, further stabilizing this arrangement. Studies on similar 2-aminoethanol systems in chloroform (B151607) show a predominance of such intramolecularly hydrogen-bonded structures. nih.gov

In Protic, Polar Solvents (e.g., water): Intermolecular hydrogen bonds with solvent molecules become more significant. The solvent can form hydrogen bonds with both the amine and, to a lesser extent, the bromine atom. This competition can disrupt the intramolecular hydrogen bond and may alter the relative populations of the gauche and anti conformers. In aqueous solutions, conformers that allow for better solvation (i.e., less compact structures) might be favored, potentially increasing the population of the anti conformer compared to the gas phase or nonpolar solvents. nih.govnih.gov

Reaction Pathway Modeling and Activation Energy Calculations

Computational chemistry is a powerful tool for modeling reaction mechanisms, identifying transition states, and calculating the activation energies that govern reaction rates. For 2-Bromopropan-1-amine, the most studied reaction pathway is its intramolecular cyclization to form a three-membered ring.

This reaction proceeds via an intramolecular nucleophilic substitution (S_N_i), where the nucleophilic amine group attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion. The product is a substituted aziridinium (B1262131) ion. mdpi.com

Mechanism: Amine -> Aziridinium Ion

The 2-Bromopropan-1-amine molecule adopts a gauche conformation, bringing the nucleophilic nitrogen and the electrophilic C-Br group into proximity.

The nitrogen's lone pair attacks the C2 carbon.

Simultaneously, the C-Br bond breaks, and the bromide ion leaves.

A three-membered aziridinium ring is formed.

Theoretical calculations can model the entire energy profile of this reaction. The highest point on this profile corresponds to the transition state, and the energy difference between the reactant and the transition state is the activation energy (ΔEa or ΔG‡). Ab initio molecular dynamics simulations on related nitrogen mustards have predicted a concerted reaction mechanism. nih.gov For the cyclization of mechlorethamine, a similar 2-haloamine, the calculated activation free energy in solution is approximately 20.4 kcal/mol. nih.gov It is expected that the activation energy for 2-Bromopropan-1-amine would be in a similar range, though potentially slightly different due to the specific substituents.

Table 3: Comparison of Calculated Activation Energies for Aziridinium Ion Formation

| Reactant | Reaction Type | Calculated Activation Energy (ΔG‡) | Reference System |

|---|---|---|---|

| 2-Bromopropan-1-amine | Intramolecular Cyclization | ~20-25 kcal/mol (Estimated) | Analogous to Nitrogen Mustards |

These computational models provide invaluable, atomistic-level detail on why and how chemical reactions occur, complementing experimental observations.

Transition State Characterization for Key Reaction Pathways

The reactivity of 2-bromopropan-1-amine is dictated by the presence of both an amino group and a bromine atom, allowing for several potential reaction pathways, such as nucleophilic substitution (SN2) and elimination (E2). Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in characterizing the transition states of these reactions, which are the highest energy points along the reaction coordinate and thus govern the reaction kinetics. rsc.orgyoutube.com

To investigate these pathways, a common approach involves constructing a potential energy surface. youtube.com The geometries of the reactants, products, and any intermediates are optimized, and then specialized algorithms are used to locate the transition state structure connecting them. A key feature of a computationally validated transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. youtube.comnih.gov Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactant and product states. nih.gov

For 2-bromopropan-1-amine, two primary non-catalytic reaction pathways are of interest: intermolecular SN2 reaction with a nucleophile and base-induced E2 elimination.

SN2 Pathway: In a substitution reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. Computational modeling can determine the activation energy barrier for this process. The transition state would feature a partially formed bond between the nucleophile and the carbon, and a partially broken carbon-bromine bond.

E2 Pathway: In an elimination reaction, a base abstracts a proton from the carbon adjacent to the one bonded to the bromine, leading to the formation of an alkene. The transition state for this concerted mechanism involves the simultaneous breaking of a C-H bond, the formation of a C=C double bond, and the breaking of the C-Br bond.

Computational studies on similar molecules, like 2-bromopropane (B125204), have shown that DFT methods can effectively model these transition states and calculate their corresponding activation energies. sciepub.com The presence of the protonated amine group in 2-bromopropan-1-amine hydrobromide would significantly influence the energetics of these pathways, primarily through inductive effects and by altering the solvation environment.

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study on the transition states for the reaction of 2-bromopropan-1-amine with a generic nucleophile/base (Nu-).

| Reaction Pathway | Key Bond Distances in Transition State (Å) | Calculated Activation Energy (kcal/mol) | Imaginary Frequency (cm-1) |

| SN2 | C-Nu: 2.25, C-Br: 2.30 | 22.5 | -350 |

| E2 | C-H: 1.50, C=C: 1.40, C-Br: 2.45 | 25.8 | -410 |

This data is illustrative and based on typical values from computational studies of related haloalkanes.

Prediction of Regioselectivity and Stereoselectivity

Computational methods are highly effective in predicting the regioselectivity and stereoselectivity of chemical reactions, which is crucial for synthetic applications. masterorganicchemistry.com

Regioselectivity: Regioselectivity refers to the preference for bond formation at one position over another. In the case of 2-bromopropan-1-amine, a key regioselective question arises in elimination reactions. The structure allows for the formation of two possible alkene products if the starting material were, for example, 1-bromo-2-aminopropane instead. However, for 2-bromopropan-1-amine, elimination will lead to 2-aminopropene. Computational analysis of the transition states leading to different constitutional isomers allows for the prediction of the major product by comparing their relative activation energies. youtube.com The lower the energy of the transition state, the faster the reaction and the more favored the corresponding product.

Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com 2-Bromopropan-1-amine is a chiral molecule, existing as (R)- and (S)-enantiomers. Reactions involving this compound can proceed with specific stereochemical outcomes. For instance, in an SN2 reaction, a backside attack of the nucleophile typically leads to an inversion of the stereocenter (a Walden inversion). Computational modeling can confirm this by analyzing the geometry of the SN2 transition state.

In the context of catalysis, especially with chiral catalysts, predicting enantioselectivity is a major focus of computational studies. elsevierpure.com By modeling the interaction of the substrate with a chiral catalyst, it is possible to calculate the energies of the diastereomeric transition states that lead to the different enantiomeric products. rsc.org A significant energy difference between these transition states would indicate a highly enantioselective reaction. For example, in a catalytic haloamination, the catalyst can control the facial selectivity of the attack on an alkene, leading to a specific stereoisomer of the product. mdpi.com

The following table presents hypothetical computational results for the catalyzed addition of 2-bromopropan-1-amine to a prochiral alkene, illustrating the prediction of stereoselectivity.

| Diastereomeric Transition State | Catalyst-Substrate Interaction | Relative Energy (kcal/mol) | Predicted Product Ratio (R:S) |

| TS-R | Favorable steric and electronic interactions | 0.0 | >99:1 |

| TS-S | Steric hindrance between catalyst and substrate | 3.5 |

This data is illustrative and demonstrates how computational energy differences are used to predict stereochemical outcomes.

Ligand Design Principles and Interaction Modeling for Catalytic Applications

The presence of both a soft donor (bromine) and a hard donor (amine) in 2-bromopropan-1-amine makes it an interesting candidate for ligand design in catalysis. The amine group can coordinate to a metal center, and the bromo-substituted backbone can be tailored to influence the steric and electronic properties of the resulting metal complex.

Computational modeling plays a crucial role in modern ligand design. nih.gov By using methods like DFT and molecular dynamics simulations, it is possible to model the interaction of potential ligands with metal centers and predict the stability and catalytic activity of the resulting complexes. nih.gov

Key principles in designing ligands based on the 2-bromopropan-1-amine scaffold would include:

Chelation: Modifying the scaffold to include another donor group could create a bidentate or tridentate ligand, which would form a more stable complex with a metal center due to the chelate effect.

Steric Tuning: The position and size of substituents on the propane (B168953) backbone can be varied to control the steric environment around the metal center. This is critical for controlling the selectivity of catalytic reactions.

Electronic Tuning: The electron-withdrawing nature of the bromine atom can influence the electronic properties of the amine donor group and, consequently, the reactivity of the metal center. Computational models can quantify these electronic effects.

Interaction modeling would involve calculating the binding energy of the ligand to the metal, analyzing the nature of the metal-ligand bonds, and simulating the behavior of the catalyst-substrate complex during a reaction. nih.gov For example, a study might investigate how the coordination of 2-bromopropan-1-amine to a palladium catalyst influences the energy barriers of a cross-coupling reaction.

The table below shows a hypothetical comparison of the binding energies of different ligands to a metal center, as would be calculated computationally.

| Ligand | Metal Center | Binding Energy (kcal/mol) | Key Bond Length (Å) |

| Ammonia (B1221849) | Pd(II) | -15.2 | Pd-N: 2.15 |

| Propan-1-amine | Pd(II) | -16.5 | Pd-N: 2.13 |

| 2-Bromopropan-1-amine | Pd(II) | -14.8 | Pd-N: 2.18 |

This illustrative data shows how computational chemistry can be used to compare the properties of different ligands and guide the selection of candidates for synthesis and testing.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 2-Bromopropan-1-amine (B13566599) hydrobromide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms.

Proton and Carbon-13 NMR Chemical Shift Assignments and Coupling Analysis

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 2-Bromopropan-1-amine hydrobromide is expected to exhibit three distinct signals corresponding to the three non-equivalent sets of protons in the molecule. The integration of these signals would correspond to a 3:1:2 ratio, representing the methyl (CH₃), methine (CH), and methylene (B1212753) (CH₂) protons, respectively. The presence of the hydrobromide salt would likely lead to broad signals for the amine protons (-NH₃⁺), which might exchange with residual water in the NMR solvent.

The methyl protons (CH₃) are expected to appear as a doublet in the upfield region of the spectrum, due to coupling with the adjacent methine proton.

The methine proton (CH) , being attached to the electron-withdrawing bromine atom, would be deshielded and appear as a multiplet further downfield. Its multiplicity would be determined by coupling to both the methyl and methylene protons.

The methylene protons (CH₂) , adjacent to the protonated amine group, would also be deshielded and appear as a doublet, coupling with the methine proton.

Carbon-13 (¹³C) NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would show three signals, corresponding to the three unique carbon atoms in the molecule.

The methyl carbon (C3) would be the most shielded and appear at the highest field (lowest chemical shift).

The methine carbon (C2) , directly bonded to the bromine atom, would be significantly deshielded and appear at a lower field.

The methylene carbon (C1) , attached to the nitrogen atom, would also be deshielded compared to a simple alkane but likely to a lesser extent than the bromine-bearing carbon.

Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Coupling (¹H) |

| H-1 | ~3.3 - 3.7 | Multiplet | J(H1,H2) | |

| H-2 | ~4.2 - 4.6 | Multiplet | J(H2,H1), J(H2,H3) | |

| H-3 | ~1.7 - 1.9 | Doublet | J(H3,H2) | |

| C-1 | ~45 - 50 | |||

| C-2 | ~48 - 53 | |||

| C-3 | ~20 - 25 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

To definitively establish the molecular structure, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the methine proton (H-2) and the methyl protons (H-3), as well as between the methine proton (H-2) and the methylene protons (H-1). This would confirm the propyl backbone of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the carbon to which it is directly attached. This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as insights into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of the molecular ion. For this compound, the protonated molecule, [C₃H₉BrN + H]⁺, has a calculated monoisotopic mass of 137.9918 Da. uni.lu The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two m/z units.

Predicted High-Resolution Mass Spectrometry Data

| Ion | Elemental Formula | Predicted Monoisotopic Mass (Da) |

| [M+H]⁺ | C₃H₁₀BrN⁺ | 137.9918 |

| [M+Na]⁺ | C₃H₉BrNNa⁺ | 159.9737 |

Note: Predicted values are for the cation of the parent compound, 2-Bromopropan-1-amine.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Derivation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a series of product ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, fragmentation would likely occur through the loss of the bromine atom, the amine group, or cleavage of the carbon-carbon bonds. Analysis of these fragment ions would further corroborate the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, alkyl, and carbon-bromine functionalities.

N-H Stretching: The presence of the ammonium (B1175870) group (-NH₃⁺) would give rise to a broad and strong absorption in the region of 3200-2800 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations would appear as sharp peaks between 3000 and 2850 cm⁻¹.

N-H Bending: The bending vibrations of the ammonium group would be observed around 1600-1500 cm⁻¹.

C-H Bending: Bending vibrations for the methyl and methylene groups would be found in the 1470-1370 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful in confirming the presence of the C-C and C-Br bonds.

Predicted Infrared (IR) Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200 - 2800 | N-H Stretch | Ammonium (-NH₃⁺) |

| 3000 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) |

| 1600 - 1500 | N-H Bend | Ammonium (-NH₃⁺) |

| 1470 - 1370 | C-H Bend | Alkyl (CH₃, CH₂) |

| 600 - 500 | C-Br Stretch | Alkyl Bromide |

Note: Predicted values are based on characteristic group frequencies and may be influenced by the solid-state packing and intermolecular interactions in the hydrobromide salt.

Vibrational Mode Analysis of Amine and Halogen Bonds

The vibrational spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the stretching and bending modes of its primary amine group (-NH2) and the carbon-bromine (C-Br) bond. In the hydrobromide salt, the amine group is protonated to form an ammonium group (-NH3+), which significantly influences its vibrational frequencies.

Due to the absence of specific experimental spectral data for this compound in publicly accessible literature, a comparative analysis with similar compounds is employed to predict the expected vibrational frequencies. For instance, the FTIR spectrum of 3-bromopropylamine (B98683) hydrobromide provides a useful reference. bldpharm.com

Expected Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Ammonium (-NH3+) | Symmetric & Asymmetric Stretching | 3200 - 2800 | Broad and strong absorptions due to hydrogen bonding. |

| Ammonium (-NH3+) | Asymmetric Bending (Scissoring) | 1600 - 1500 | Medium to strong absorption. |

| Ammonium (-NH3+) | Symmetric Bending (Wagging/Twisting) | 1400 - 1000 | Can be coupled with other vibrations. |

| Carbon-Bromine (C-Br) | Stretching | 700 - 500 | The position can be influenced by the substitution pattern. For 2-bromopropane (B125204), this stretch is observed around this region. colorado.edu |

| C-H Bonds | Stretching & Bending | 3000 - 2850 (stretching), 1470 - 1350 (bending) | Characteristic of the propyl backbone. |

| C-N Bond | Stretching | 1250 - 1020 |

This table is based on established vibrational frequency ranges and data from analogous compounds.

The N-H stretching vibrations in the ammonium salt are typically observed as broad bands due to the extensive hydrogen bonding present in the solid state. The C-Br stretching frequency is generally found in the lower frequency region of the mid-infrared spectrum and can be confirmed using Raman spectroscopy, which is often more sensitive to non-polar bonds.

In Situ Reaction Monitoring using Vibrational Spectroscopy

The synthesis of this compound, likely proceeding through the hydrobromination of 2-bromopropan-1-amine, can be effectively monitored in real-time using in situ vibrational spectroscopy. spectroscopyonline.comnih.gov Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are particularly well-suited for monitoring reactions in solution without the need for sample extraction. mdpi.com

By immersing an ATR probe into the reaction mixture, the disappearance of reactants and the appearance of the product can be tracked by monitoring the characteristic vibrational bands. For instance, the progress of the hydrobromination could be followed by observing the decrease in the intensity of the N-H stretching and bending modes of the free primary amine and the concurrent increase in the characteristic broad absorption bands of the -NH3+ group in the product. This real-time data allows for precise determination of reaction kinetics, identification of reaction intermediates, and optimization of reaction conditions to maximize yield and purity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique can provide invaluable information on its crystal packing, intermolecular forces, and absolute configuration.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

While a specific crystal structure for this compound is not publicly available, the crystal structures of analogous amine hydrohalide salts provide a strong basis for predicting its solid-state arrangement. nih.govuni.lu The crystal lattice of this compound is expected to be dominated by a network of hydrogen bonds.

The study of crystal structures of various amino alcohol salts has demonstrated the prevalence of N-H···anion heterosynthons, which are highly likely to be present in the crystal structure of this compound. nih.gov

Absolute Configuration Determination of Chiral Centers

2-Bromopropan-1-amine possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Determining the absolute configuration of this chiral center is crucial for its application in stereospecific synthesis and pharmaceuticals.

X-ray crystallography is a powerful tool for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. The most common method is anomalous dispersion, where the scattering of X-rays by the atoms in the crystal is slightly out of phase. By carefully measuring the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which are no longer equal in the presence of anomalous scattering from a non-centrosymmetric crystal, the absolute configuration can be unambiguously assigned. The presence of the relatively heavy bromine atom in this compound enhances the anomalous scattering effect, making this determination more straightforward. This is often quantified by the Flack parameter, which should refine to a value close to zero for the correct absolute structure.

Stereochemical Aspects of 2 Bromopropan 1 Amine Hydrobromide Chemistry

Chirality at the C-2 Position and Enantiomeric Purity Assessment

The 2-Bromopropan-1-amine (B13566599) molecule possesses a stereogenic center at the C-2 position of the propane (B168953) chain. This carbon atom is bonded to four different substituents: a hydrogen atom (-H), a bromine atom (-Br), a methyl group (-CH₃), and an aminomethyl group (-CH₂NH₃⁺). This structural arrangement means the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-2-Bromopropan-1-amine and (S)-2-Bromopropan-1-amine. These enantiomers exhibit identical physical properties except for their interaction with plane-polarized light and other chiral entities. wikipedia.orglibretexts.org

The assessment of enantiomeric purity, or enantiomeric excess (ee), is crucial for applications where only one enantiomer is desired. Several analytical techniques are employed for this purpose.